![molecular formula C14H11BrO2 B6341352 3-(Benzyloxy)-5-bromobenzaldehyde CAS No. 283170-47-8](/img/structure/B6341352.png)
3-(Benzyloxy)-5-bromobenzaldehyde
Overview
Description
3-(Benzyloxy)-5-bromobenzaldehyde is an organic compound with the molecular formula C14H11BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a benzyloxy group at the 3-position and a bromine atom at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-bromobenzaldehyde typically involves the bromination of 3-(benzyloxy)benzaldehyde. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually conducted under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-bromobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Boronic acids and palladium catalysts in organic solvents like toluene or ethanol.
Major Products Formed
Oxidation: 3-(Benzyloxy)-5-bromobenzoic acid.
Reduction: 3-(Benzyloxy)-5-bromobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Synthesis of Anticancer Agents
One of the primary applications of 3-(benzyloxy)-5-bromobenzaldehyde is in the synthesis of silybin analogs, which have been studied for their potential as anticancer agents. These compounds have shown efficacy in inducing apoptosis in ovarian cancer cells through mechanisms involving tubulin inhibition. The incorporation of the benzyloxy and bromo groups enhances the biological activity and selectivity of these analogs.
Case Study:
- Title: "Silybin Analogues as Anticancer Agents"
- Findings: Research demonstrated that certain silybin derivatives synthesized using this compound exhibited significant cytotoxic effects on ovarian cancer cell lines, suggesting potential therapeutic applications in oncology .
Fluorescent Applications
This compound serves as a precursor for the synthesis of boron dipyrromethene (BODIPY) derivatives, which are known for their strong fluorescence properties. These derivatives are utilized in various applications, including bioimaging and as fluorescent probes.
Case Study:
- Title: "Development of BODIPY Derivatives for Bioimaging"
- Findings: The study highlighted the successful synthesis of BODIPY compounds from this compound, demonstrating their effectiveness as fluorescent markers in biological systems .
Synthesis of Antimalarial Agents
The compound has also been explored for its role in synthesizing aromatic derivatives of trimethoprim, which are being investigated as potential antimalarial agents. The modifications introduced by this compound enhance the pharmacological properties of these derivatives.
Case Study:
- Title: "Aromatic Derivatives of Trimethoprim: Synthesis and Antimalarial Activity"
- Findings: Research indicated that certain derivatives synthesized from this compound exhibited promising antimalarial activity, warranting further investigation into their mechanisms of action .
Polymer Chemistry
In polymer chemistry, this compound has been utilized to prepare styrene copolymers with varying chain mobilities. This application is crucial for developing new materials with tailored properties for specific industrial uses.
Case Study:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-bromobenzaldehyde depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In
Biological Activity
3-(Benzyloxy)-5-bromobenzaldehyde is an aromatic aldehyde characterized by the presence of a benzyloxy group at the 3-position and a bromine atom at the 5-position of a benzene ring. This compound is recognized for its potential utility in organic synthesis, particularly as an intermediate for more complex molecules. Although specific biological activities of this compound are not extensively documented, related compounds have demonstrated various biological properties, including antimicrobial and anti-inflammatory activities.
The synthesis of this compound typically involves a cyclization process that leads to the formation of this compound through various organic reactions. Its structure allows for multiple chemical transformations, making it a valuable compound in synthetic organic chemistry.
Key Structural Features :
- Benzyloxy Group : Enhances solubility and reactivity.
- Bromine Atom : Increases electrophilicity, facilitating further chemical modifications.
Antimicrobial Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzaldehyde have been explored for their ability to inhibit bacterial growth. A study on pyrazoline derivatives showed that modifications in substituents could enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Compound | Antimicrobial Activity | Notable Features |
---|---|---|
This compound | Potentially active | Structural similarity to known antimicrobial agents |
4-(Benzyloxy)benzaldehyde | Moderate activity | Lacks bromine substituent |
3-Bromo-4-hydroxybenzaldehyde | Enhanced activity | Contains hydroxyl group |
Anti-inflammatory Potential
Compounds similar to this compound have been studied for their anti-inflammatory effects. The benzyloxy group has been associated with modulating inflammatory pathways, potentially by inhibiting enzymes involved in these processes .
Case Studies and Research Findings
-
Synthesis and Evaluation :
A study synthesized various derivatives of benzaldehyde to evaluate their biological activities. The results indicated that structural modifications could lead to enhanced efficacy in antimicrobial and anti-inflammatory applications . -
Molecular Modeling Studies :
Computational studies using molecular dynamics simulations have suggested that the benzyloxy substituent may serve as a pharmacophoric determinant in receptor binding, potentially enhancing the biological activity of related compounds . -
Comparative Analysis :
A comparative analysis of structurally related compounds revealed that the presence of both a benzyloxy group and a halogen (bromine) significantly influences the reactivity and biological activity of the compound. This unique combination may provide a pathway for developing new therapeutic agents targeting specific diseases .
Properties
IUPAC Name |
3-bromo-5-phenylmethoxybenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXNNMNSTYFXGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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